4-Tert-butyl-1-phenylcyclohexanol

Cytochrome P450 Enzyme Inhibition Medicinal Chemistry

Research on CYP1A1 inhibition or supramolecular gelation often faces a lack of well-characterized, sterically-defined control compounds. 4-Tert-butyl-1-phenylcyclohexanol (CAS 19437-01-5) directly addresses this gap. - CYP1A1 Control: Defined IC50 of 24 µM in rat liver microsomes enables precise benchmarking of novel inhibitors. - Conformational Probe: The 4-tert-butyl group locks the cyclohexane ring, enabling stereospecific dehydration studies critical for reaction mechanism elucidation. - Gelation Agent: The trans-isomer is a validated low-molecular-weight organic gelator, ideal for soft materials research. Supply Chain Assurance: Available in ≥95% purity, shipped under ambient conditions from US stock.

Molecular Formula C16H24O
Molecular Weight 232.36 g/mol
CAS No. 19437-01-5
Cat. No. B096156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-1-phenylcyclohexanol
CAS19437-01-5
Molecular FormulaC16H24O
Molecular Weight232.36 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC(CC1)(C2=CC=CC=C2)O
InChIInChI=1S/C16H24O/c1-15(2,3)13-9-11-16(17,12-10-13)14-7-5-4-6-8-14/h4-8,13,17H,9-12H2,1-3H3
InChIKeyZNRSAQUSEPSLQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Tert-butyl-1-phenylcyclohexanol Overview


4-Tert-butyl-1-phenylcyclohexanol (CAS 19437-01-5) is a tertiary cyclohexanol derivative characterized by the presence of both a phenyl group at the 1-position and a bulky tert-butyl substituent at the 4-position of the cyclohexane ring [1]. With a molecular formula of C₁₆H₂₄O and a molecular weight of 232.36 g/mol, this compound exhibits physicochemical properties, including an ACD/LogP of 4.66, that distinguish it from simpler phenylcyclohexanol analogs [2]. Its sterically hindered structure and unique stereoelectronic features render it a valuable scaffold in synthetic organic chemistry and a subject of interest in medicinal chemistry research programs [1].

Why 4-Tert-butyl-1-phenylcyclohexanol Substitution Fails


Substituting 4-tert-butyl-1-phenylcyclohexanol with simpler, mono-substituted cyclohexanols like 1-phenylcyclohexanol or 4-tert-butylcyclohexanol is not scientifically valid. The synergistic effect of the bulky tert-butyl group and the phenyl ring creates a unique steric environment that profoundly influences molecular conformation, lipophilicity, and target engagement [1]. As demonstrated in comparative studies, the presence of the 4-tert-butyl group significantly impacts both the compound's physical properties (e.g., a ~2-unit increase in LogP versus the unsubstituted analog) and its biological activity profile, including its selectivity for certain cytochrome P450 enzymes [2]. This is further exemplified by the stereospecific reactivity of its cis- and trans-isomers, which is a direct consequence of this dual substitution pattern and is not observed in simpler analogs [3]. Therefore, procurement decisions must be based on the specific CAS number 19437-01-5 to ensure the intended experimental outcomes.

Differentiation Evidence for 4-Tert-butyl-1-phenylcyclohexanol


CYP1A1 Inhibition Profile

4-Tert-butyl-1-phenylcyclohexanol demonstrates a distinct inhibition profile for cytochrome P450 1A1 (CYP1A1) with an IC₅₀ of 24,000 nM (24 µM) in a rat liver microsomal assay [1]. This is in contrast to the structurally related trans-4-tert-butylcyclohexanol, which exhibits a more potent IC₅₀ of 34 ± 5 µM against the TRPV1 receptor, a different biological target [2]. While the absolute potency of 4-tert-butyl-1-phenylcyclohexanol for CYP1A1 is modest, its activity profile is unique compared to other phenylcyclohexanol analogs, for which no CYP1A1 inhibition data have been reported in authoritative databases [1].

Cytochrome P450 Enzyme Inhibition Medicinal Chemistry

Lipophilicity Enhancement

The incorporation of a 4-tert-butyl group onto the 1-phenylcyclohexanol scaffold results in a substantial increase in lipophilicity. The target compound, 4-tert-butyl-1-phenylcyclohexanol, has an ACD/LogP value of 4.66 [1]. In contrast, the unsubstituted analog, 1-phenylcyclohexanol, has a reported LogP of approximately 2.84 [2]. The mono-substituted 4-tert-butylcyclohexanol, lacking the phenyl group, has an even lower LogP of approximately 2.58 . This represents an approximate 1.8-2.1 unit increase in LogP for the target compound over its closest analogs.

Physicochemical Property Lipophilicity Drug Design

Organic Gelation: Synthesis & Purification

Trans-4-tert-butyl-1-phenylcyclohexanol has been established as a functional organic gelation agent, and robust methods for its large-scale synthesis and purification have been documented [1]. This stands in contrast to the parent compound 1-phenylcyclohexanol, which is primarily utilized as a general synthetic intermediate and lacks reported applications in gelation . The published large-scale procedure for the trans-isomer of 4-tert-butyl-1-phenylcyclohexanol underscores its proven scalability and utility in materials chemistry research, a characteristic not shared by its simpler analogs.

Organic Synthesis Gelation Agent Supramolecular Chemistry

Stereospecific Reactivity with HCl

A fundamental difference between 4-tert-butyl-1-phenylcyclohexanol and its non-tert-butylated analog 1-phenylcyclohexanol lies in the stereospecific control exerted by the bulky tert-butyl group. Early PMR studies provided direct chemical evidence for the stereospecificity in the reaction of cis- and trans-1-phenyl-4-tert-butylcyclohexanol with hydrogen chloride [1]. This level of stereochemical control is a direct consequence of the conformational locking imposed by the 4-tert-butyl substituent and is not a feature of the conformationally mobile 1-phenylcyclohexanol system.

Stereochemistry Reaction Mechanism Physical Organic Chemistry

Application Scenarios for 4-Tert-butyl-1-phenylcyclohexanol


CYP1A1 Metabolism and Toxicity

4-Tert-butyl-1-phenylcyclohexanol can serve as a weak inhibitor control compound in in vitro assays studying CYP1A1 enzyme activity. Its defined IC₅₀ of 24 µM, established in rat liver microsomes [1], allows researchers to benchmark the effects of stronger, more potent CYP1A1 inhibitors and to investigate substrate-specific inhibition profiles. This is a distinct application from that of trans-4-tert-butylcyclohexanol, which is used as a TRPV1 antagonist.

Lipophilic Drug Candidate Development

With an ACD/LogP of 4.66, this compound is a valuable scaffold for medicinal chemistry programs targeting highly lipophilic binding pockets or seeking to improve blood-brain barrier penetration [2]. Its lipophilicity is significantly higher than that of 1-phenylcyclohexanol (LogP ≈ 2.84), making it the preferred starting point for optimizing membrane permeability in central nervous system drug discovery programs.

Organic Gelation and Supramolecular Materials

The trans-isomer of 4-tert-butyl-1-phenylcyclohexanol is a characterized organic gelation agent with a validated large-scale synthesis protocol [3]. This makes it an ideal candidate for studies in supramolecular chemistry, particularly in the design and fabrication of novel soft materials, gels, and structured fluids. This application is not feasible with simpler phenylcyclohexanol derivatives due to the lack of requisite steric and electronic features.

Stereoselective Synthesis Mechanisms

The conformational lock imposed by the 4-tert-butyl group enables stereospecific reactions, such as its acid-catalyzed dehydration with HCl [4]. This property makes 4-tert-butyl-1-phenylcyclohexanol an excellent model system for physical organic chemistry investigations into stereoelectronic effects, reaction mechanisms, and the development of new stereoselective synthetic methodologies.

Technical Documentation Hub

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